molecular formula C11H14O2 B2473942 [3-(Oxolan-3-yl)phenyl]methanol CAS No. 1784873-09-1

[3-(Oxolan-3-yl)phenyl]methanol

Cat. No. B2473942
CAS RN: 1784873-09-1
M. Wt: 178.231
InChI Key: MDRNIJCAIVQCLA-UHFFFAOYSA-N
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Description

[3-(Oxolan-3-yl)phenyl]methanol is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as 3-(3-oxolanyl)benzyl alcohol or 3-(oxolan-3-yl)benzyl alcohol. It has a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol. In

Scientific Research Applications

Photomodulation and Photochromism

A study elaborated on the synthesis of mono-, bis-, and tris-4-(naphthopyran-3-yl)phenyl substituted methanols using a 4-(naphthopyran-3-yl)phenyllithium intermediate. These methanols demonstrated effective photochromism, leading to the reversible formation of red–orange photomerocyanines. Acidic dehydration further yielded intensely colored cations, which upon UV exposure, reversibly generated cationic photomerocyanines with notable absorption maxima (Aiken et al., 2013).

Antileukemic Activity

[2-Phenyl-[1,3,2]dithiarsolan-4-yl]-methanol derivatives were assessed for their antileukemic properties against K562 and U937 human leukemia cell lines. The cytotoxic activity of these derivatives was observed to be significantly better than arsenic trioxide, indicating their potential in therapeutic applications (Gibaud et al., 2006).

Catalytic Applications

A tris(triazolyl)methanol-Cu(I) structure-based catalyst demonstrated efficiency in catalyzing Huisgen 1,3-dipolar cycloadditions. This catalyst, known for its low loading, room temperature operation, and compatibility with free amino groups, offers promising applications in various catalytic processes (Ozcubukcu et al., 2009).

Synthesis and Crystallography

Compounds like phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol were synthesized and their structural properties were established through techniques like X-ray crystallography. This study provides insights into the mechanistic aspects and solid-state structures of such compounds (Anga et al., 2014).

Lipid Dynamics and Membrane Studies

Methanol was found to significantly influence lipid dynamics in biological membranes. It was observed to accelerate lipid transfer and flip-flop kinetics in membranes, which is critical for understanding the behavior of lipids and proteins in biological systems (Nguyen et al., 2019).

properties

IUPAC Name

[3-(oxolan-3-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-3,6,11-12H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRNIJCAIVQCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Oxolan-3-yl)phenyl]methanol

CAS RN

1784873-09-1
Record name [3-(oxolan-3-yl)phenyl]methanol
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